molecular formula C16H18ClNS B14361660 5-Methylsulfanyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride CAS No. 90265-87-5

5-Methylsulfanyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride

Cat. No.: B14361660
CAS No.: 90265-87-5
M. Wt: 291.8 g/mol
InChI Key: SXYDXMVWJIVVBW-UHFFFAOYSA-N
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Description

5-Methylsulfanyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride is a compound belonging to the class of tetrahydroisoquinolines. Tetrahydroisoquinolines are a significant class of compounds due to their presence in various natural products and their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylsulfanyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride typically involves multicomponent reactions. These reactions are favored due to their efficiency in generating molecular diversity and complexity . One common method involves the use of transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies. This method involves the direct coupling of the C(sp3)–H bond of tetrahydroisoquinoline with various nucleophiles in the presence of cooxidants like hydrogen peroxide (H2O2) or tert-butyl hydroperoxide (TBHP) .

Industrial Production Methods

Industrial production methods for this compound often involve the use of prefunctionalized N-arylated/protected tetrahydroisoquinoline to improve reaction performance. This is because the nitrogen of unprotected tetrahydroisoquinoline can undergo oxidation, which can limit the versatility of the reaction .

Chemical Reactions Analysis

Types of Reactions

5-Methylsulfanyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), tert-butyl hydroperoxide (TBHP)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield oxidized derivatives of the original compound, while reduction reactions yield reduced derivatives.

Mechanism of Action

The mechanism of action of 5-Methylsulfanyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to and modulating the activity of certain enzymes and receptors. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects .

Comparison with Similar Compounds

5-Methylsulfanyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride can be compared with other similar compounds, such as:

These compounds share a common tetrahydroisoquinoline scaffold but differ in their substituents and biological activities, highlighting the uniqueness of this compound.

Properties

CAS No.

90265-87-5

Molecular Formula

C16H18ClNS

Molecular Weight

291.8 g/mol

IUPAC Name

5-methylsulfanyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride

InChI

InChI=1S/C16H17NS.ClH/c1-18-15-9-5-8-13-10-17-11-14(16(13)15)12-6-3-2-4-7-12;/h2-9,14,17H,10-11H2,1H3;1H

InChI Key

SXYDXMVWJIVVBW-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC2=C1C(CNC2)C3=CC=CC=C3.Cl

Origin of Product

United States

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